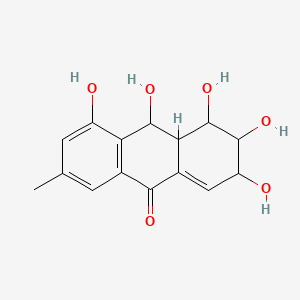
Dendryol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dendryol D is an anthraquinone derivative produced by the weed pathogenic fungus Dendryphiella species. It is one of four novel compounds (Dendryol A, B, C, and D) isolated from the culture filtrate of this fungus. These compounds have shown phytotoxic activity against barnyardgrass, making them of interest in agricultural research .
Preparation Methods
Dendryol D is synthesized through the cultivation of the fungus Dendryphiella species. The culture filtrate is then subjected to various chromatographic techniques to isolate the compound. The structures of these compounds are elucidated using spectral data and single-crystal X-ray diffraction analysis
Chemical Reactions Analysis
Dendryol D, being an anthraquinone derivative, can undergo several types of chemical reactions:
Oxidation: Anthraquinones can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of anthraquinones can lead to the formation of hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of anthraquinones, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dendryol D has several scientific research applications:
Agriculture: Due to its phytotoxic activity, this compound is studied for its potential use as a natural herbicide against barnyardgrass.
Chemistry: As an anthraquinone derivative, this compound is of interest in organic synthesis and the study of anthraquinone chemistry.
Biology: The study of this compound and its effects on plants can provide insights into plant-pathogen interactions and the development of new agricultural chemicals
Mechanism of Action
The exact mechanism of action of Dendryol D is not fully understood. its phytotoxic activity suggests that it may interfere with essential physiological processes in plants, leading to their death. The molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Dendryol D is one of four similar compounds produced by the fungus Dendryphiella species. The other compounds, Dendryol A, B, and C, share similar structures and phytotoxic activities. each compound has unique structural features that may influence its specific activity and applications. The comparison of these compounds can provide valuable insights into the structure-activity relationships of anthraquinone derivatives .
Similar compounds include:
- Dendryol A
- Dendryol B
- Dendryol C
These compounds, like this compound, are also anthraquinone derivatives with phytotoxic properties .
Properties
Molecular Formula |
C15H16O6 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
2,3,4,5,10-pentahydroxy-7-methyl-3,4,4a,10-tetrahydro-2H-anthracen-9-one |
InChI |
InChI=1S/C15H16O6/c1-5-2-6-10(8(16)3-5)14(20)11-7(12(6)18)4-9(17)13(19)15(11)21/h2-4,9,11,13-17,19-21H,1H3 |
InChI Key |
XIPSQZAAFLSFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C3C(C(C(C=C3C2=O)O)O)O)O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


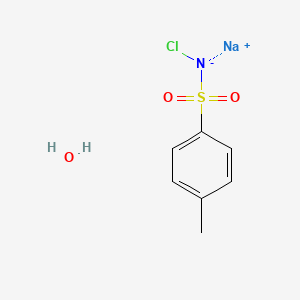
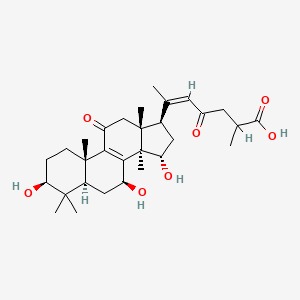

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10820523.png)
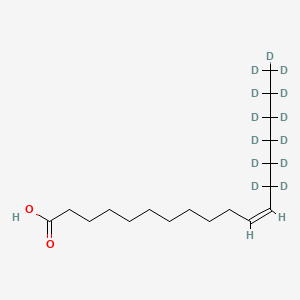
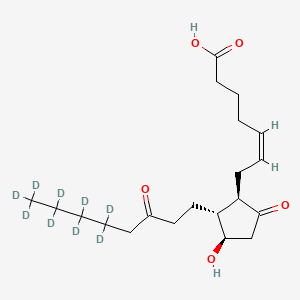
![(E)-2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B10820546.png)
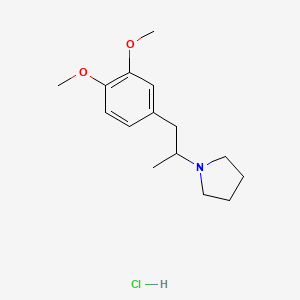
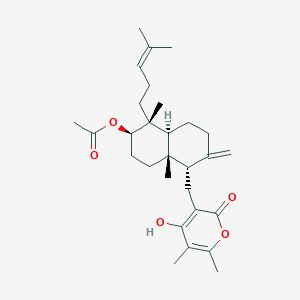
![2-[2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10820571.png)


![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B10820583.png)
![Methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate](/img/structure/B10820591.png)
